

A Comparative Guide to Guanylating Agents: 1-Phenylguanidine Carbonate and Alternatives

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Compound of Interest

Compound Name: 1-Phenylguanidine carbonate

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For researchers, scientists, and drug development professionals, the synthesis of guanidines is a critical step in the creation of a wide array of biologically active molecules. The guanidinium group, with its strong basicity and ability to form multiple hydrogen bonds, is a key pharmacophore in numerous drugs and natural products. The choice of guanylating agent is paramount, directly impacting reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of **1-Phenylguanidine carbonate** and other common guanylating agents, supported by experimental data, to facilitate the selection of the most appropriate tool for specific synthetic challenges.

Performance Overview of Common Guanylating Agents

The efficiency of a guanylation reaction is highly dependent on the reagent, the amine substrate, and the reaction conditions. Below is a summary of the performance of several common guanylating agents.

Data Presentation

Table 1: General Comparison of Guanylating Agents

Guanylating Agent	Reagent Class	Reactivity	Stability	Byproducts	Cost
1-Phenylguanidine carbonate	Guanidine Salt	Moderate	Stable solid	Carbon dioxide, Water	Low
N,N'-Di-Boc-S-methylisothiourea	Isothiourea	High	Stable solid	Methyl mercaptan	High
1H-Pyrazole-1-carboxamide HCl	Carboxamide	High	Stable solid	Pyrazole	Moderate
HATU	Uronium Salt	Very High	Moisture sensitive	Tetramethylurea	Very High
O-Methylisourea hemisulfate	Isourea	High	Stable solid	Methanol	Moderate

Table 2: Quantitative Comparison of Guanylation Yields with Aniline

Guanylating Agent	Reaction Conditions	Yield (%)
1-Phenylguanidine carbonate	Data not available	-
N,N'-Di-Boc-thiourea (activated)	I2, TBHP	85
N,N'-Di-Boc-N''-triflylguanidine	Not specified	High Yield
HATU	TEA, ACN	Data not available for aniline, but 4-Fluoroaniline gives 82% [1]

Table 3: Quantitative Comparison of Guanylation Yields with Benzylamine

Guanylation Agent	Reaction Conditions	Yield (%)
1-Phenylguanidine carbonate	Data not available	-
N,N'-Di-Boc-thiourea (activated)	Not specified	95
N,N'-Di-Boc-N''-triflylguanidine	Not specified	Quantitative
1H-Pyrazole-1-carboxamidinium HCl	Not specified	Good

Substrate Scope and Functional Group Tolerance

1-Phenylguanidine carbonate: While specific data on the substrate scope and functional group tolerance for its use as a guanylation agent is limited in the searched literature, its own synthesis from aniline and cyanamide proceeds in high yield, suggesting compatibility with aromatic amines.^[2] Its application in the preparation of various bioactive pyrimidine derivatives indicates tolerance for a range of functional groups.^[3]

N,N'-Di-Boc-S-methylisothiourea and related thioureas: These reagents exhibit broad substrate scope, reacting with primary and secondary aliphatic and aromatic amines.^[4] They are compatible with a variety of functional groups, although highly nucleophilic groups may compete with the desired amine. The use of cyanuric chloride (TCT) as an activating reagent for di-Boc-thiourea provides an environmentally benign alternative to heavy-metal reagents.^[5]

1H-Pyrazole-1-carboxamidinium Hydrochloride: This reagent is known for its high efficiency in the guanylation of sterically unhindered primary and secondary aliphatic amines under mild conditions.^[6] It is widely used in peptide synthesis for the specific modification of amino acid residues.^{[7][8]}

HATU: Originally developed as a peptide coupling reagent, HATU is a very effective guanylation agent, particularly for less nucleophilic anilines.^[1] Its high reactivity can sometimes lead to side reactions if not carefully controlled.

O-Methylisourea: This reagent is highly effective for the guanylation of primary amines and is particularly useful for the exhaustive conversion of lysine residues to homoarginine in proteomics.^[1]

Experimental Protocols

Protocol 1: Synthesis of **1-Phenylguanidine Carbonate**^[2]

This protocol describes the synthesis of the guanylation agent itself.

- Materials: Aniline, Hydrochloric acid (32% aqueous solution), Cyanamide (50% aqueous solution), Sodium carbonate, Water.
- Procedure:
 - To 98.2 g (1.0 mol) of aniline, add 32% HCl until the pH of the solution reaches approximately 2.5.
 - Heat the solution to 87°C and stir while adding 93.0 g of a 50% aqueous solution of cyanamide (1.10 mol) over 1 hour.
 - Towards the end of the cyanamide addition, add a further 22.1 g (0.19 mol) of aqueous HCl (32%) to return the pH to 2.4-2.7.
 - After stirring for 2 hours at 85°C, cool the mixture to 60°C.
 - Add a solution of 63.6 g (0.6 mol) of sodium carbonate in 170 ml of water over a 30-minute period.
 - Cool the mixture to 5°C to allow the crystalline product to precipitate.
 - Filter the precipitate to obtain **1-Phenylguanidine carbonate**.
- Yield: 92.7 - 93.7%^[2]

Protocol 2: General Procedure for Guanylation of a Primary Amine using N,N'-Di-Boc-S-methylisothiurea

- Materials: Primary amine, N,N'-Di-Boc-S-methylisothiurea, Triethylamine (TEA), Anhydrous Dimethylformamide (DMF).
- Procedure:

- Dissolve the primary amine (0.88 mmol) and N,N'-Di-Boc-S-methylisothiurea (0.90 mmol) in anhydrous DMF (10 mL) at 0°C with stirring.
- Add triethylamine (2.66 mmol) in one portion and stir the reaction for 15 minutes.
- Purify the crude product by silica gel flash chromatography.
- Yield: 86% for the example provided in the literature.[\[9\]](#)

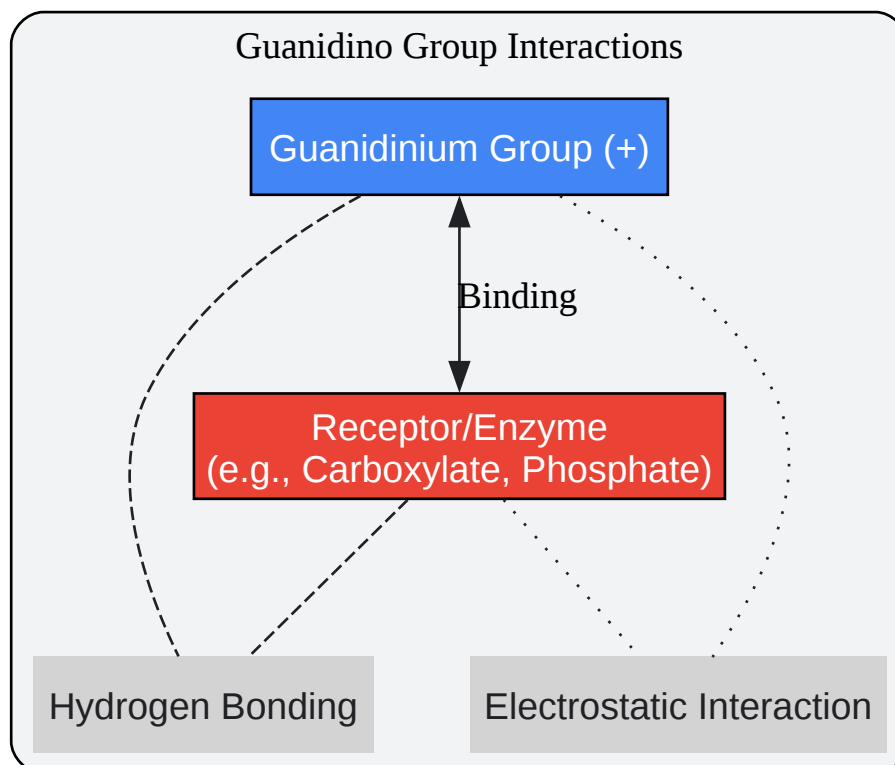
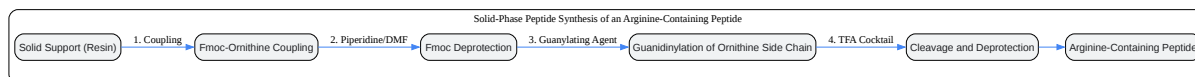
Protocol 3: On-Resin Guanidinylation of an Ornithine-Containing Peptide[\[7\]](#)

This protocol is relevant for the synthesis of arginine-containing peptides.

- Materials: Fmoc-protected peptide on solid support with a deprotected ornithine side chain, 1H-Pyrazole-1-carboxamide hydrochloride, Diisopropylethylamine (DIPEA), Dimethylformamide (DMF).
- Procedure:
 - Swell the peptide-resin in DMF.
 - Prepare a solution of 1H-Pyrazole-1-carboxamide hydrochloride (5 equivalents relative to resin loading) and DIPEA (5 equivalents) in DMF.
 - Add the guanylation solution to the resin.
 - Agitate the reaction mixture at room temperature for 12-24 hours.
 - Drain the reaction mixture and wash the resin extensively with DMF and Dichloromethane (DCM).
 - Dry the resin under vacuum.
 - Cleave the peptide from the resin and deprotect using a standard cleavage cocktail.

Mandatory Visualization

Below are diagrams illustrating a key experimental workflow in guanidine chemistry.



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